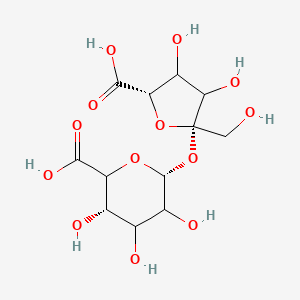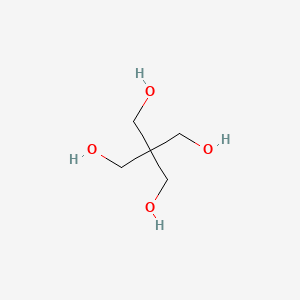
2-Desmethyl 2-Methylene Fesoteridone Mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desmethyl 2-Methylene Fesoteridone Mandelate is a chemical compound with the molecular formula C34H43NO6 and a molecular weight of 561.71 g/mol . It is an impurity in the synthesis of Fesoteridone, a muscarinic receptor antagonist used for the treatment of lower urinary tract symptoms . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of 2-Desmethyl 2-Methylene Fesoteridone Mandelate involves several synthetic routes. One common method includes the reaction of benzeneacetic acid with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
2-Desmethyl 2-Methylene Fesoteridone Mandelate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Desmethyl 2-Methylene Fesoteridone Mandelate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Desmethyl 2-Methylene Fesoteridone Mandelate is related to its role as an impurity in the synthesis of Fesoteridone. Fesoteridone, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonist at muscarinic receptors. This results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder . The specific molecular targets and pathways involved include muscarinic receptors in the bladder.
Comparison with Similar Compounds
2-Desmethyl 2-Methylene Fesoteridone Mandelate can be compared with other similar compounds such as:
Fesoteridone: The parent compound, used as a muscarinic receptor antagonist.
Tolterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Oxybutynin: A muscarinic receptor antagonist with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Fesoteridone .
Properties
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate;(2S)-2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLRQUQXIJMXTH-SXTNJFIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/new.no-structure.jpg)
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)





![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)



